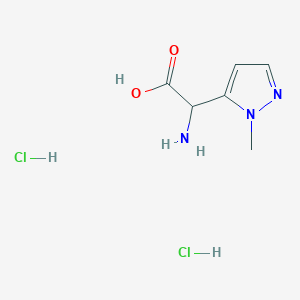

2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Description

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a synthetic amino acid derivative featuring a 1-methylpyrazole substituent and a dihydrochloride salt form. The compound’s structure comprises an α-amino acetic acid backbone with a heterocyclic 1-methyl-1H-pyrazol-5-yl group, which may enhance hydrogen-bonding and π-interaction capabilities. The dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Propriétés

Formule moléculaire |

C6H11Cl2N3O2 |

|---|---|

Poids moléculaire |

228.07 g/mol |

Nom IUPAC |

2-amino-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-9-4(2-3-8-9)5(7)6(10)11;;/h2-3,5H,7H2,1H3,(H,10,11);2*1H |

Clé InChI |

SFIWQVDCRPVAFQ-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=CC=N1)C(C(=O)O)N.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under acidic conditions to form the corresponding amino acid derivative. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as its dihydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group in this compound participates in nucleophilic substitution reactions with electrophilic reagents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

-

Acylation : Forms amide bonds with acyl chlorides or anhydrides, enabling integration into peptide mimetics or drug conjugates .

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative |

| Acylation | Ac₂O, Et₃N, RT | Acetylated amide |

Acid-Base and Salt-Formation Reactions

The carboxylic acid group enables classical acid-base chemistry:

-

Deprotonation : Forms water-soluble carboxylate salts with bases like NaOH, enhancing bioavailability .

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield ester derivatives .

The dihydrochloride salt itself dissociates in aqueous solutions, releasing HCl and influencing pH-dependent reactivity .

Pyrazole Ring Reactivity

The 1-methylpyrazole moiety undergoes electrophilic aromatic substitution (EAS) at the C-4 position due to electron-donating methyl and nitrogen atoms:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization.

-

Halogenation : Br₂/FeBr₃ yields brominated analogs for cross-coupling reactions .

EAS Reactivity Trend :

Redox Reactions

-

Oxidation : The amino group can be oxidized to a nitroso or nitro derivative using H₂O₂ or KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, altering aromaticity .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and methylamine derivatives .

-

Hydrolysis : Prolonged exposure to strong acids/bases cleaves the C-N bond, yielding 1-methylpyrazole-5-carboxylic acid .

Comparative Reactivity of Analogues

| Compound Modification | Reactivity Difference |

|---|---|

| 4-Pyrazole isomer (vs 5-yl) | Faster EAS at C-3 |

| Free base (vs dihydrochloride) | Lower solubility |

This compound’s multifunctional architecture makes it valuable in medicinal chemistry and materials science, though precise reaction outcomes depend on protecting group strategies and pH control . Further studies are needed to explore its catalytic applications and toxicity profiles .

Applications De Recherche Scientifique

2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Structural Analogues

The target compound shares structural similarities with several classes of amino acid derivatives:

Pyrazole-containing derivatives: 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride (CAS 2126177-47-5): Differs by an ethyl substituent at the pyrazole’s 3-position and a mono-hydrochloride salt. 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride: Features a tetrahydropyridine ring instead of the acetic acid backbone, highlighting how backbone modifications influence molecular interactions .

Aryl-substituted amino acids: 2-Amino-2-(4-bromophenyl)acetic acid and 2-Amino-2-(2-pyridyl)acetic acid: Replace the pyrazole with bromophenyl or pyridyl groups.

Chlorinated benzyl derivatives: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Demonstrates how chlorine substituent positions (2,4 vs. 2,6) affect collagenase inhibition (IC50 values) and binding modes (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) .

Physicochemical Properties

Key Observations :

- The dihydrochloride salt in the target compound significantly improves water solubility compared to free acids or mono-salts.

- Pyrazole’s heterocyclic nitrogen atoms enhance hydrogen-bonding capacity relative to phenyl or pyridyl groups.

- Substituent position (e.g., methyl vs. ethyl on pyrazole) modulates lipophilicity and steric effects.

Activité Biologique

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride, a compound with the CAS number 1909312-96-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic implications.

- Molecular Formula : C6H10ClN3O2

- Molecular Weight : 191.62 g/mol

| Property | Value |

|---|---|

| CAS Number | 1909312-96-4 |

| Molecular Weight | 191.62 g/mol |

| Synonyms | 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

A study evaluating the anticancer properties of novel pyrazole derivatives found that compounds similar to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride demonstrated significant cytotoxicity against cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Key Findings :

- Cytotoxicity : The compound reduced cell viability in A549 cells by approximately 34% at a concentration of 100 µM.

- Selectivity : It showed lower toxicity towards non-cancerous cells, indicating a potential therapeutic window for cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been noted for its anti-inflammatory effects. Research has shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests its potential use in treating inflammatory diseases.

Mechanism of Action :

The anti-inflammatory activity is believed to be mediated through the inhibition of signaling pathways associated with cytokine production, particularly involving MAPK pathways .

Case Studies

Several case studies have documented the effects of related pyrazole derivatives in clinical and preclinical settings:

- Study on Lung Cancer : A derivative similar to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride was tested on A549 cells, demonstrating a dose-dependent reduction in cell viability and an increase in apoptosis markers.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory cell infiltration compared to controls .

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) are effective for synthesizing pyrazole-acetic acid derivatives. For example, substituted hydrazides can be cyclized to form oxadiazole intermediates, which are then functionalized to target compounds . Optimization via Design of Experiments (DoE) is critical: factors like temperature, solvent polarity, and stoichiometry should be tested using fractional factorial designs to minimize trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental iterations .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectral techniques for cross-validation:

- IR spectroscopy to confirm functional groups (e.g., amino, carboxylic acid).

- ¹H/¹³C NMR to verify substituent positions on the pyrazole ring and acetic acid backbone .

- HPLC-UV/MS for purity assessment, using ammonium acetate buffer (pH 6.5) to stabilize ionizable groups during analysis . Proximate chemical analyses, including ash content and solubility profiling in polar/non-polar solvents, are recommended for physicochemical validation .

Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer : Apply response surface methodology (RSM) to identify critical variables (e.g., catalyst loading, reaction time). For example, a Central Composite Design (CCD) can model interactions between temperature and reagent ratios . ICReDD’s integrated approach combines computational predictions (e.g., transition state simulations) with high-throughput screening to prioritize experimental conditions, reducing development time by 30–50% .

Q. Which analytical methods are suitable for quantifying the compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use LC-MS/MS with a C18 column and mobile phase containing 0.1% formic acid for ionization efficiency. Validate the method using spike-and-recovery tests in relevant matrices (e.g., plasma). For stability studies, monitor degradation under stress conditions (light, heat, pH extremes) using UV spectrophotometry at λ = 254 nm .

Q. How can solubility and stability be assessed under physiological conditions?

- Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to assess aggregation. For stability, incubate the compound at 37°C and analyze degradation products via LC-MS. Buffer systems (e.g., ammonium acetate, pH 6.5) are critical for maintaining integrity during assays .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during cyclization reactions involving pyrazole-acetic acid derivatives?

- Methodological Answer : Byproducts often arise from incomplete cyclization or competing pathways (e.g., dimerization). Use DFT calculations to map energy barriers for key intermediates. For example, Vilsmeier–Haack reactions may form carbaldehyde side products if formylation competes with cyclization . Kinetic studies (e.g., stopped-flow UV-Vis) can quantify intermediate lifetimes and guide additive selection (e.g., scavengers for reactive intermediates) .

Q. How can multi-step synthesis challenges (e.g., low yields in thiazole coupling) be systematically addressed?

- Methodological Answer : For coupling reactions (e.g., thiazole ring formation), optimize nucleophilic substitution using DMF as a solvent and potassium carbonate as a base . Retrosynthetic AI tools (e.g., template-based relevance scoring) can propose alternative routes, such as Suzuki-Miyaura coupling for aryl group introduction, improving atom economy . Monitor reaction progress in real-time using in-situ IR to detect bottlenecks .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Contradictions may stem from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility. Single-crystal X-ray diffraction provides definitive structural assignments, while solid-state NMR can resolve discrepancies in polymorphic forms . For ambiguous cases, compare computational NMR chemical shifts (e.g., GIAO-DFT) with experimental data .

Q. What reactor design principles enhance scalability for producing this compound?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently . Computational fluid dynamics (CFD) simulations can optimize mixing efficiency and residence time distribution in tubular reactors .

Q. How does the compound’s stability vary under non-ambient conditions (e.g., high humidity, oxidative stress)?

- Methodological Answer :

Conduct accelerated stability studies using ICH guidelines: - Oxidative stress : Expose to 3% H₂O₂ and analyze via LC-MS for peroxide adducts.

- Hydrolytic stability : Test in aqueous buffers (pH 3–9) at 60°C for 72 hours.

- Photostability : Use a xenon lamp (ICH Q1B) to simulate UV exposure.

Pair results with molecular dynamics simulations to predict degradation hotspots (e.g., labile C-N bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.